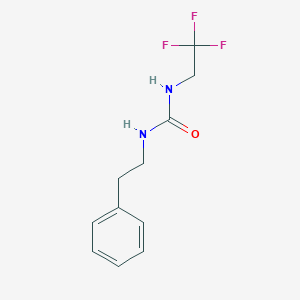
1-(2-Phenylethyl)-3-(2,2,2-trifluoroethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenylethyl)-3-(2,2,2-trifluoroethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Phenyl-trifluoroethyl-urea (PTFU) and is a white crystalline solid.
Wirkmechanismus
The mechanism of action of PTFU is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biochemical pathways. In cancer cells, PTFU has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. In weeds, PTFU has been shown to inhibit the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids.
Biochemische Und Physiologische Effekte
PTFU has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, PTFU has been shown to induce apoptosis, or programmed cell death. In weeds, PTFU has been shown to inhibit the growth of root and shoot tissues. In material science, PTFU has been used to synthesize polymers with unique properties, such as high thermal stability and electrical conductivity.
Vorteile Und Einschränkungen Für Laborexperimente
PTFU has several advantages for use in lab experiments, including its relatively simple synthesis method and its ability to inhibit specific enzymes. However, PTFU also has limitations, such as its low solubility in water and its potential toxicity to non-target organisms.
Zukünftige Richtungen
There are several future directions for research on PTFU. In medicinal chemistry, further studies could investigate the potential of PTFU as a treatment for other types of cancer. In material science, further studies could investigate the properties of polymers synthesized using PTFU as a monomer. In agricultural science, further studies could investigate the potential of PTFU as a selective herbicide that targets specific weed species. Additionally, further studies could investigate the potential of PTFU as a tool for studying the biochemical pathways involved in cancer and weed growth.
Synthesemethoden
The synthesis of PTFU involves the reaction between 2-phenylethylamine and 2,2,2-trifluoroacetyl isocyanate in a solvent such as dichloromethane. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The yield of PTFU is typically around 60%.
Wissenschaftliche Forschungsanwendungen
PTFU has been investigated for its potential applications in various fields, including medicinal chemistry, material science, and agricultural science. In medicinal chemistry, PTFU has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, PTFU has been used as a monomer for the synthesis of polymers with unique properties. In agricultural science, PTFU has been investigated as a potential herbicide due to its ability to inhibit the growth of weeds.
Eigenschaften
IUPAC Name |
1-(2-phenylethyl)-3-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)8-16-10(17)15-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPUJLBKUZHMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylethyl)-3-(2,2,2-trifluoroethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(benzo[d]thiazol-2-yloxy)-N-(2-chlorophenyl)piperidine-1-carboxamide](/img/structure/B2967116.png)
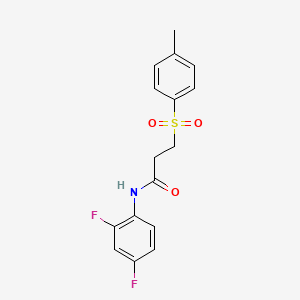
![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2967119.png)
![1,3,7-trimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2967122.png)
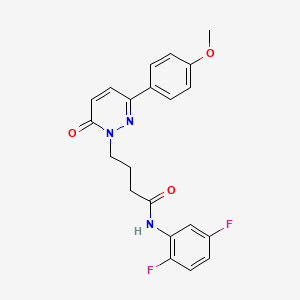
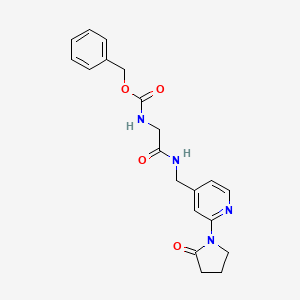
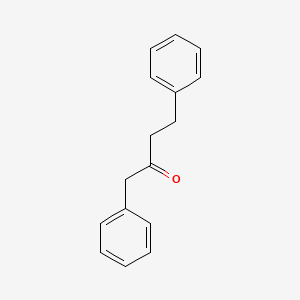
![N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2967130.png)
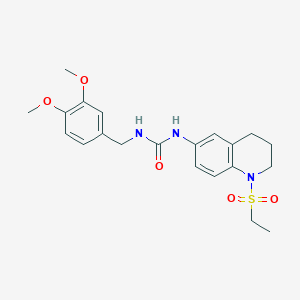
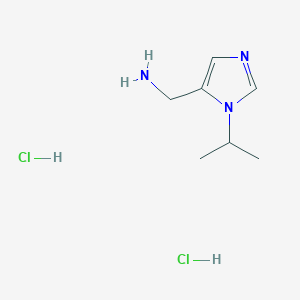
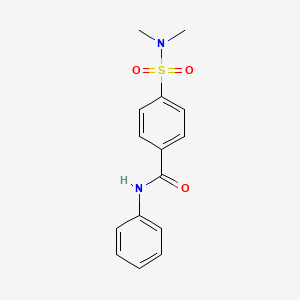
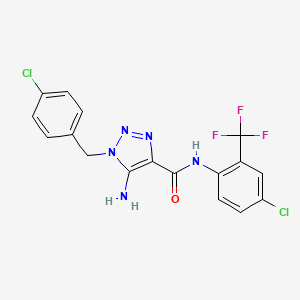
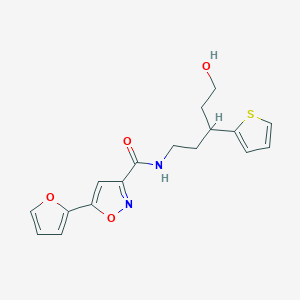
![N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2967139.png)